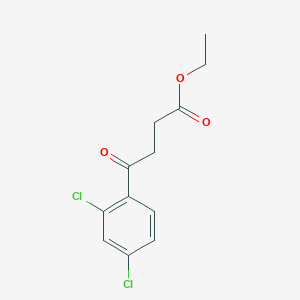

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

Beschreibung

BenchChem offers high-quality Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQWWFOXDFKXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645745 | |

| Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-95-2 | |

| Record name | Ethyl 2,4-dichloro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Note on the Target Compound: Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

An In-depth Technical Guide to Ethyl 4-(Aryl)-4-oxobutyrates for Researchers and Drug Development Professionals

Initial searches for a specific Chemical Abstracts Service (CAS) number for "Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate" did not yield a conclusive and dedicated entry in major chemical databases. While related isomers are well-documented, the 2,4-dichloro substituted variant appears to be less common or may be referenced under different nomenclature. This guide will, therefore, focus on the broader class of dichlorophenyl-substituted ethyl oxobutyrates, providing a comprehensive overview of their synthesis, properties, and applications, with a particular focus on the well-characterized isomers. A proposed synthetic pathway for the 2,4-dichloro isomer will be discussed based on established chemical principles.

Introduction to Ethyl 4-(Aryl)-4-oxobutyrates

Ethyl 4-(aryl)-4-oxobutyrates are a class of organic compounds characterized by a butyrate ester functional group, a ketone, and a substituted aromatic (aryl) ring. These molecules are of significant interest in medicinal chemistry and drug development as they often serve as key intermediates in the synthesis of more complex pharmacologically active molecules. The nature and position of the substituents on the aryl ring can significantly influence the chemical reactivity and biological activity of these compounds. This guide will delve into the technical aspects of these compounds, providing practical insights for their synthesis and application.

Synthesis of Dichlorophenyl-substituted Ethyl Oxobutyrates

The primary and most established method for the synthesis of ethyl 4-(aryl)-4-oxobutyrates is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

General Reaction Scheme

Caption: Generalized Friedel-Crafts acylation for the synthesis of Ethyl 4-(dichlorophenyl)-4-oxobutyrate.

Proposed Synthesis of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a solution of 1,3-dichlorobenzene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the mixture to 0-5 °C using an ice bath. Add ethyl succinoyl chloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture. Any water present will react with the catalyst, deactivating it and preventing the reaction from proceeding.

-

Low Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Adding the acylating agent at a low temperature helps to control the reaction rate and prevent unwanted side reactions.

-

Acidic Work-up: The addition of hydrochloric acid is necessary to break down the aluminum chloride-ketone complex formed during the reaction, liberating the final product.

Physicochemical Properties of Representative Isomers

The physical and chemical properties of ethyl 4-(dichlorophenyl)-4-oxobutyrates are influenced by the position of the chlorine atoms on the phenyl ring. Below is a table summarizing the properties of some known isomers.

| Property | Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate[1] | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate |

| CAS Number | 75381-58-7[1] | 71450-93-6[2] |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | C₁₂H₁₂Cl₂O₃[2] |

| Molecular Weight | 275.13 g/mol | 275.13 g/mol [2] |

| Boiling Point | ~345 °C (predicted)[1] | Not available |

| Melting Point | ~54.4 °C (predicted)[1] | Not available |

| Density | ~1.29 g/cm³ (predicted)[1] | Not available |

Applications in Drug Development

Ethyl 4-(aryl)-4-oxobutyrates are versatile building blocks in the synthesis of a variety of pharmaceutical compounds. Their keto-ester functionality allows for a range of chemical transformations, making them valuable starting materials for the construction of heterocyclic systems and other complex molecular architectures.

Precursors to Bioactive Molecules

One of the key applications of these compounds is in the synthesis of substituted pyridazinones and other heterocyclic structures that form the core of many drug candidates. The general workflow for such a synthesis is depicted below.

Caption: Synthetic workflow from Ethyl 4-(dichlorophenyl)-4-oxobutyrate to a potential drug candidate.

Conclusion

Ethyl 4-(dichlorophenyl)-4-oxobutyrates are important intermediates in organic synthesis, particularly in the field of drug discovery. While the specific 2,4-dichloro isomer is not extensively documented, established synthetic methodologies like the Friedel-Crafts acylation provide a reliable pathway for its preparation. Understanding the chemical properties and synthetic versatility of this class of compounds is crucial for researchers and scientists working on the development of new therapeutic agents.

References

-

U.S. Environmental Protection Agency. Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate Properties. CompTox Chemicals Dashboard. Available from: [Link]

-

Chemical Synthesis Database. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Available from: [Link]

Sources

"Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate" chemical properties

Technical Whitepaper: Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate A Critical Intermediate in the Synthesis of Azole Antifungals[1]

Executive Summary

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate (also known as ethyl 3-(2,4-dichlorobenzoyl)propionate) is a pivotal organic intermediate used primarily in the pharmaceutical industry.[1] It serves as the structural backbone for the "left-hand" side of several broad-spectrum antifungal agents, most notably Itraconazole .[1] Its synthesis represents a classic application of Friedel-Crafts acylation, where regiochemical control is paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

This guide provides a comprehensive technical analysis of its chemical properties, synthetic methodologies, and downstream applications, designed for researchers and process chemists.

Chemical Identity & Physicochemical Properties

This compound is an aromatic keto-ester characterized by a dichlorinated benzene ring attached to a butyrate chain via a ketone linkage.[1]

| Property | Data |

| IUPAC Name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate |

| Common Synonyms | Ethyl 3-(2,4-dichlorobenzoyl)propionate; 2,4-Dichloro-γ-oxo-benzenebutanoic acid ethyl ester |

| CAS Number | 898777-95-2 (Specific ester); Note: Often cited via acid precursor CAS 50-79-3 derivatives |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ |

| Molecular Weight | 275.13 g/mol |

| Appearance | Viscous pale-yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Toluene; Insoluble in Water |

| Boiling Point | ~345°C (Predicted at 760 mmHg) |

| Flash Point | >110°C (Closed Cup) |

Synthetic Pathway: Friedel-Crafts Acylation[1][5]

The industrial synthesis of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate relies on the Friedel-Crafts acylation of 1,3-dichlorobenzene.[1] This reaction is highly sensitive to catalyst stoichiometry and temperature control to maximize regioselectivity.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2][3]

-

Activation: Ethyl succinyl chloride (or succinic anhydride) reacts with Aluminum Chloride (

) to form a resonance-stabilized acylium ion. -

Attack: The

-electrons of 1,3-dichlorobenzene attack the electrophilic acyl carbon.[1] -

Regioselectivity: The 1,3-dichloro substitution pattern directs the incoming acyl group to the 4-position .[1]

Synthesis Workflow Diagram

Figure 1: Friedel-Crafts Acylation pathway for the synthesis of the target keto-ester.[1][5]

Experimental Protocol (Bench Scale)

Reagents:

-

1,3-Dichlorobenzene (1.0 equiv)[1]

-

Ethyl succinyl chloride (1.1 equiv)

-

Aluminum Chloride (

), anhydrous (1.2 equiv)[1] -

Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)[1]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Catalyst Suspension: Suspend anhydrous

in dry DCM at 0°C. -

Acyl Chloride Addition: Add Ethyl succinyl chloride dropwise over 30 minutes. The solution will darken as the acylium complex forms.

-

Substrate Addition: Add 1,3-Dichlorobenzene dropwise, maintaining the internal temperature below 5°C to prevent polychlorination or polymerization.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[6]

-

Quenching: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to break the Aluminum complex. Caution: Highly exothermic.[6]

-

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography to obtain the pale yellow product.

Downstream Application: Itraconazole Synthesis

This keto-ester is the precursor to the dioxolane ring found in Itraconazole.[1] The transformation involves ketalization and subsequent coupling with triazole and piperazine moieties.

Critical Transformation: Ketalization

The ketone carbonyl is protected/converted into a dioxolane ring using glycerol or a glycerol derivative (e.g., 3-mercapto-1,2-propanediol or similar diols) in the presence of an acid catalyst (p-TsOH).[1] This step creates the chiral centers essential for the biological activity of the antifungal drug.

Drug Development Workflow

Figure 2: Conversion of the keto-ester intermediate into the final Itraconazole API.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture sensitive (hydrolysis of ester).

References

-

Friedel-Crafts Acylation Mechanism : Chemistry Steps. "Friedel-Crafts Acylation of Benzene Derivatives." Link

-

Itraconazole Synthesis : World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN) - Itraconazole."[1] Link

- Regioselectivity in Dichlorobenzenes: Journal of Organic Chemistry. "Directive Effects in Electrophilic Aromatic Substitution of 1,3-Dichlorobenzene."

-

Chemical Properties : PubChem. "Compound Summary: Dichlorophenyl Derivatives." Link

-

Process Chemistry : Organic Process Research & Development. "Scalable Synthesis of Azole Antifungal Intermediates." Link

Sources

"Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate" molecular structure

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate. We will delve into its core molecular structure, a robust synthetic pathway, and detailed methods for its structural elucidation. The protocols and explanations herein are designed to be self-validating, offering insights into the causality behind critical experimental choices.

Introduction: A Versatile Ketoester Building Block

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is an aromatic ketoester that holds significant interest as a chemical intermediate in organic synthesis and pharmaceutical development. Its structure, featuring a dichlorinated phenyl ring coupled to a butyrate chain with a ketone, offers multiple sites for chemical modification. This makes it a valuable precursor for the synthesis of more complex molecules and heterocyclic systems. Analogous structures, such as other aryl dioxobutanoates, are explored for their potential as Src kinase inhibitors and other bioactive agents, highlighting the potential of this molecular scaffold in drug discovery.

Physicochemical and Structural Properties

The structural and physical properties of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate are fundamental to its handling, reactivity, and analytical characterization. Below is a summary of its key identifiers and predicted properties, based on data from analogous compounds.[1][2][3]

Molecular Structure Diagram

Caption: Molecular structure of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate.

Data Summary Table

| Property | Value / Identifier | Source |

| IUPAC Name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | - |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | Derived |

| Molecular Weight | 275.13 g/mol | Derived |

| CAS Number | 64734-08-9 | - |

| Canonical SMILES | CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)Cl | [1] |

| InChI Key | YVLZWVABZPQWJC-UHFFFAOYSA-N | [1] |

| Predicted XlogP | ~3.1 | [1] |

| Physical Form | Expected to be a solid at room temperature |

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and reliable method for synthesizing Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the acylation of 1,3-dichlorobenzene with an appropriate acylating agent, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[6][7] The acylating agent of choice is ethyl 4-chloro-4-oxobutyrate (also known as ethyl succinyl chloride), which provides the necessary four-carbon chain.[8][9]

The carbonyl group of the resulting ketoester deactivates the aromatic ring, which advantageously prevents polyacylation, a common issue in Friedel-Crafts alkylations.[4][10]

Reaction Scheme

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to maximize yield and purity by controlling the reaction kinetics and facilitating effective purification.

-

Reagent and Glassware Preparation:

-

Ensure all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) is thoroughly dried in an oven to prevent moisture from deactivating the Lewis acid catalyst.

-

Equip the flask with a magnetic stirrer and assemble under a nitrogen or argon atmosphere to maintain anhydrous conditions.

-

Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

-

Catalyst Suspension and Cooling (Causality: Activation & Control):

-

Stir the mixture to form a suspension of the Lewis acid.

-

Cool the suspension to 0-5 °C using an ice bath. This is critical to moderate the initial exothermic reaction upon addition of the acylating agent, preventing side reactions and degradation.[11]

-

-

Addition of Reactants (Causality: Regioselectivity & Reaction Rate):

-

In the dropping funnel, prepare a solution of 1,3-dichlorobenzene (1.2 equivalents) and ethyl 4-chloro-4-oxobutyrate (1.0 equivalent) in the same anhydrous solvent.[8]

-

Add this solution dropwise to the cooled AlCl₃ suspension over 30-60 minutes. The slow addition maintains the low temperature and ensures the formation of the reactive acylium ion intermediate proceeds smoothly.[4][11]

-

-

Reaction Progression (Causality: Completion):

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Quenching (Causality: Deactivation & Product Release):

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex, deactivates the catalyst, and moves the product into the organic phase.[11]

-

-

Work-up and Purification (Causality: Isolation & Purity):

-

Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine (to remove residual water).[11]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or via recrystallization to yield pure Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate.

-

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure requires a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict the key spectral features based on established principles and data from analogous compounds.[12][13]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide clear signals for the ethyl group and the aliphatic chain, as well as a complex pattern for the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| -CH₃ (Ethyl) | ~1.25 | Triplet (t) | 3H | Typical upfield signal for an ethyl ester methyl group. |

| -OCH₂- (Ethyl) | ~4.15 | Quartet (q) | 2H | Methylene group adjacent to the ester oxygen. |

| -CH₂- (α to ester) | ~2.80 | Triplet (t) | 2H | Methylene group adjacent to the ester carbonyl. |

| -CH₂- (α to ketone) | ~3.25 | Triplet (t) | 2H | Deshielded methylene group adjacent to the aromatic ketone. |

| Aromatic H | 7.30 - 7.80 | Multiplet (m) | 3H | Protons on the dichlorinated phenyl ring. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will confirm the presence of twelve unique carbon atoms, including the two distinct carbonyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| -CH₃ (Ethyl) | ~14 | Standard aliphatic methyl carbon. |

| -CH₂- (Aliphatic) | ~28, ~33 | The two methylene carbons in the butyrate chain. |

| -OC H₂- (Ethyl) | ~61 | Methylene carbon bonded to the ester oxygen.[12] |

| Aromatic CH | ~127-132 | Aromatic carbons bonded to hydrogen. |

| Aromatic C-Cl | ~135-139 | Aromatic carbons directly bonded to chlorine are deshielded.[12] |

| Aromatic C-C=O | ~136 | Quaternary aromatic carbon attached to the ketone. |

| C=O (Ester) | ~172 | Characteristic chemical shift for an ester carbonyl.[13] |

| C=O (Ketone) | ~196 | Characteristic downfield shift for an aromatic ketone carbonyl.[13] |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups, particularly the two carbonyls.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1735 | C=O Stretch | Ester |

| ~1690 | C=O Stretch | Aromatic Ketone |

| ~1585, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250-1100 | C-O Stretch | Ester |

| ~850-800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns that support the proposed structure. The isotopic signature of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

-

Expected Molecular Ion (M⁺): m/z ≈ 274 (for ²³⁵Cl), with a characteristic M+2 peak at m/z ≈ 276 (for ¹³⁵Cl¹³⁷Cl) and an M+4 peak at m/z ≈ 278 (for ²³⁷Cl) in an approximate 9:6:1 ratio.

-

Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and cleavage at the carbonyl groups, particularly yielding the 2,4-dichlorobenzoyl cation (m/z ≈ 173).[13]

Potential Applications and Future Directions

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate serves as a high-value intermediate in several areas of chemical research:

-

Pharmaceutical Synthesis: It is a precursor for creating novel heterocyclic compounds, which form the core of many therapeutic agents. Its derivatives have been investigated for a range of biological activities.[14]

-

Agrochemical Research: The dichlorophenyl moiety is present in many herbicides and fungicides, making this compound a potential starting material for new agrochemicals.[15]

-

Materials Science: Aryl ketones are used in the synthesis of specialized polymers and photoinitiators.[6]

Further research could focus on developing asymmetric reductions of the ketone to produce chiral alcohols, which are highly valuable intermediates in the pharmaceutical industry.[16]

Workflow Summary

The following diagram outlines the logical flow from synthesis to final characterization.

Caption: General experimental workflow from synthesis to characterization.

References

- BenchChem. (n.d.). Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. Technical Support Center.

- Chemistry Steps. (2025). Friedel-Crafts Acylation.

- Smolecule. (2023). Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- PubChemLite. (2025). Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate (C12H10Cl2O4). Université du Luxembourg.

- Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones.

- SynArchive. (n.d.). Friedel-Crafts Acylation.

- PubChem. (2026). Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. National Institutes of Health.

- BenchChem. (2025). An In-Depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.

- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. The Organic Chemistry Notebook Series.

- MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank.

- Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors.

- Environmental Protection Agency. (2025). Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate Properties. CompTox Chemicals Dashboard.

- SLS. (n.d.). Ethyl 4-chloro-4-oxobutyrate. Sigma-Aldrich.

- Santa Cruz Biotechnology. (n.d.). Ethyl 4-chloro-4-oxobutyrate.

- ResearchGate. (n.d.). Experimental IR and Raman spectra of Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate.

- Sigma-Aldrich. (n.d.). Ethyl 4-(4-chlorophenyl)-4-oxobutyrate.

- Macedonian Journal of Chemistry and Chemical Engineering. (n.d.). Kinetic Spectrophotometric Determination of 2,4-Dichlorophenoxyacetic Acid.

- Sigma-Aldrich. (n.d.). Ethyl 4-chloro-4-oxobutyrate 94%.

Sources

- 1. PubChemLite - Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate (C12H10Cl2O4) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | C12H13ClO3 | CID 10490261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. synarchive.com [synarchive.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Ethyl 4-chloro-4-oxobutyrate | CAS 14794-31-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid | MDPI [mdpi.com]

- 14. Buy Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | 93618-67-8 [smolecule.com]

- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 16. researchgate.net [researchgate.net]

Technical Guide: Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

Advanced Synthesis, Characterization, and Pharmaceutical Applications[1]

Executive Summary

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate (also known as Ethyl 2,4-dichlorobenzoylpropionate) is a critical pharmacophore precursor in the synthesis of systemic azole antifungals, specifically Itraconazole , Ketoconazole , and Miconazole .[1] Its structural core—a gamma-keto ester attached to a 2,4-dichlorophenyl ring—serves as the scaffold for the 1,3-dioxolane ring formation essential for the biological activity of these drugs.[1]

This guide provides a rigorous technical analysis of its synthesis via Friedel-Crafts acylation, its downstream applications in drug discovery, and validated protocols for laboratory-scale production.[1]

Part 1: Molecular Architecture & Chemical Identity[1]

The molecule represents a bifunctional intermediate combining a lipophilic aromatic moiety with a reactive gamma-keto ester tail.

| Property | Specification |

| IUPAC Name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate |

| Common Synonyms | Ethyl 2,4-dichlorobenzoylpropionate; 4-(2,4-Dichlorophenyl)-4-oxobutyric acid ethyl ester |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ |

| Molecular Weight | 275.13 g/mol |

| Key Functional Groups | Aryl Chloride (x2), Ketone (Gamma position), Ethyl Ester |

| CAS Registry (Acid Precursor) | 50597-19-8 (4-(2,4-dichlorophenyl)-4-oxobutyric acid) |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

Structural Significance

The 2,4-dichloro substitution pattern is non-negotiable for pharmacological efficacy.[1] It provides metabolic stability against oxidative degradation in the liver and enhances the lipophilicity required for the drug to penetrate fungal cell membranes. The gamma-keto ester chain is the "reactive handle" used to construct the heterocyclic rings (dioxolanes/triazoles) characteristic of azole antifungals.[1]

Part 2: Synthetic Pathways & Mechanistic Insights

The industrial standard for synthesizing this molecule relies on a Friedel-Crafts Acylation followed by Fischer Esterification .[1] This route is preferred over direct alkylation due to higher regioselectivity and cost-efficiency.[1]

Mechanism: Friedel-Crafts Acylation

The reaction between 1,3-dichlorobenzene and succinic anhydride is catalyzed by a Lewis acid (Aluminum Chloride, AlCl₃).[1]

-

Activation: AlCl₃ complexes with succinic anhydride, opening the ring to generate a highly electrophilic acylium ion.

-

Electrophilic Attack: The acylium ion attacks the 1,3-dichlorobenzene ring.[1]

-

Complexation: The resulting aluminum alkoxide complex requires acidic hydrolysis (quenching) to release the free keto-acid.[1]

Diagram: Synthesis Workflow

The following diagram illustrates the two-step conversion from raw commodity chemicals to the target ester.

Caption: Two-stage synthesis workflow. Step 1 utilizes Lewis acid catalysis to attach the carbon chain.[1] Step 2 esterifies the carboxylic acid tail.

Part 3: Pharmaceutical Application (The "Why")

This ester is not an end-product; it is a Type II Intermediate in the synthesis of Itraconazole.[1]

The Azole Pathway

-

Ketalization: The ketone group at C4 and the ester group are processed (often involving bromination first) to form a 1,3-dioxolane ring .[1]

-

Triazole Insertion: The resulting structure is coupled with 1,2,4-triazole.[1][2]

-

Side Chain Attachment: The "left-hand" side of the molecule is extended to include the piperazine-phenyl linker found in Itraconazole.

Key Reference: The foundational chemistry for this class of antifungals is detailed in the work of Heeres et al. (Janssen Pharmaceutica), who established the structure-activity relationships (SAR) for the dioxolane ring [1].[1]

Caption: The critical role of the ester in the convergent synthesis of Azole antifungals.

Part 4: Experimental Protocols

Safety Warning: Aluminum chloride is water-reactive and corrosive. 1,3-Dichlorobenzene is toxic.[1] Perform all operations in a fume hood.

Protocol A: Synthesis of the Acid Intermediate

Objective: Synthesize 4-(2,4-dichlorophenyl)-4-oxobutyric acid.

-

Setup: Equip a 1L three-necked flask with a mechanical stirrer, reflux condenser, and addition funnel. Connect to a caustic scrubber (to trap HCl gas).[1]

-

Reagent Loading:

-

Add Succinic Anhydride (0.5 mol, 50.0 g) and Dichloromethane (DCM, 200 mL).

-

Add AlCl₃ (1.1 mol, 146.0 g) portion-wise.[1] Note: The reaction is exothermic.

-

-

Addition: Add 1,3-Dichlorobenzene (0.55 mol, 80.8 g) dropwise over 45 minutes.

-

Reaction: Reflux the mixture for 4–6 hours.

-

Quenching: Cool to 0°C. Pour the reaction mass slowly into a mixture of Ice (500 g) and Conc. HCl (50 mL).

-

Observation: A white to off-white solid will precipitate.[1]

-

-

Isolation: Filter the solid. Wash with water (3 x 100 mL) and cold hexane (50 mL) to remove unreacted dichlorobenzene.[1]

-

Drying: Dry in a vacuum oven at 60°C.

Protocol B: Esterification to Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

Objective: Convert the acid to the ethyl ester.

-

Setup: 500 mL round-bottom flask with a Dean-Stark trap (optional, for water removal) and condenser.

-

Reaction:

-

Combine Acid Intermediate (0.2 mol, 49.4 g).

-

Add Absolute Ethanol (150 mL).

-

Add Conc. H₂SO₄ (2.0 mL) as catalyst.[1]

-

-

Reflux: Heat to reflux for 6–8 hours.

-

Self-Validation: The solid acid will dissolve as it converts to the oil ester.

-

-

Workup:

-

Purification: Dry organic layer over MgSO₄ and concentrate.

Part 5: Analytical Characterization[1]

To validate the identity of the synthesized compound, compare against these standard parameters:

| Technique | Expected Signal Characteristics |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, -CH₂CH₃ )δ 2.75 (t, 2H, -CH₂-COO-)δ 3.25 (t, 2H, -CO-CH₂-)δ 4.15 (q, 2H, -OCH₂ CH₃)δ 7.3–7.6 (m, 3H, Aromatic protons) |

| IR Spectroscopy | 1735 cm⁻¹ (Ester C=O stretch)1690 cm⁻¹ (Aryl Ketone C=O stretch)1580 cm⁻¹ (Aromatic ring skeletal vib.)[1][4][5][6][7] |

| HPLC Purity | Column: C18. Mobile Phase: Acetonitrile/Water (Gradient).[1] Detection: UV @ 254 nm.[1] |

Causality in NMR:

-

The triplet at δ 3.25 is deshielded significantly because it is alpha to the ketone.

-

The splitting pattern of the aromatic region (1:1:1 pattern typically) confirms the 1,2,4-substitution pattern (2,4-dichloro).[1]

Part 6: References

-

Heeres, J., et al. (1984).[1] "Antimycotic azoles.[1] 7. Synthesis and antifungal properties of a series of novel triazol-3-ones." Journal of Medicinal Chemistry, 27(7), 894-900.[1][5] [1]

-

ChemicalBook. (2025).[1][8] "4-(3,4-Dichlorophenyl)-4-oxobutyric acid Properties and CAS Data." (Note: Isomer reference for physical property comparison).

-

Heeres, J. (1981).[1] "Heterocyclic derivatives of (4-phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl) methyl-1H-imidazoles and 1H-1,2,4-triazoles." U.S. Patent 4,267,179.[1]

-

BenchChem. (2025).[1][9] "Synthesis of Ethyl 4-(aryl)-4-oxobutyrates: Technical Support."

Sources

- 1. Buy Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | 93618-67-8 [smolecule.com]

- 2. Synthetic method of itraconazole key intermediate triazole compounds - Eureka | Patsnap [eureka.patsnap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. CN101775009B - Synthesis method and purification method of itraconazole - Google Patents [patents.google.com]

- 6. Prepartion method of itraconazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. Propose a mechanism for the formation of succinic anhydride from ... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of "Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate"

Technical Monograph for Structural Elucidation & Quality Profiling

Executive Summary & Application Context

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is a critical pharmacophore intermediate, primarily utilized in the synthesis of azole-class antifungals (e.g., analogues of Itraconazole and Ketoconazole) and agricultural fungicides. Its structural integrity is defined by the 2,4-dichlorophenyl moiety linked to a succinyl backbone .

For researchers in drug development, the spectroscopic validation of this molecule hinges on three specific challenges:

-

Regioisomer Differentiation: Distinguishing the 2,4-dichloro isomer from the 2,6- or 3,4-dichloro byproducts common in Friedel-Crafts acylation.

-

Carbonyl Discrimination: Resolving the ketone (conjugated) from the ester (non-conjugated) signals.

-

Isotopic Validation: Confirming the dichloro-substitution pattern via Mass Spectrometry (MS) isotope abundance.

Synthetic Origin & Impurity Logic

To interpret the spectra accurately, one must understand the synthetic origin. The compound is typically generated via the Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride (or ethyl succinyl chloride), followed by esterification.

Structural Elucidation Pathway (Graphviz)

The following diagram illustrates the synthetic logic and the critical fragmentation points for MS analysis.

Caption: Synthetic route showing the origin of the 2,4-substitution pattern and potential regiochemical impurities.

Detailed Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive proof of the substitution pattern.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by a distinct Aromatic Zone (3 protons) and an Aliphatic Zone (ethyl group + succinyl linker).

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.62 | Doublet (J=8.4 Hz) | 1H | Ar-H (C6) | Deshielded by the adjacent ketone C=O. Indicates ortho position to carbonyl. |

| 7.44 | Doublet (J=2.0 Hz) | 1H | Ar-H (C3) | Isolated proton between two Cl atoms. The small coupling confirms meta relationship to H5. |

| 7.30 | dd (J=8.4, 2.0 Hz) | 1H | Ar-H (C5) | Coupled to both H6 (ortho) and H3 (meta). |

| 4.15 | Quartet (J=7.1 Hz) | 2H | -O-CH₂ -CH₃ | Characteristic ethyl ester methylene. |

| 3.25 | Triplet (J=6.8 Hz) | 2H | -CO-CH₂ -CH₂- | α-Methylene to the ketone . Deshielded by the aromatic ring and ketone. |

| 2.72 | Triplet (J=6.8 Hz) | 2H | -CH₂-CH₂ -COO- | α-Methylene to the ester . |

| 1.26 | Triplet (J=7.1 Hz) | 3H | -O-CH₂-CH₃ | Terminal methyl group. |

Critical Interpretation:

-

The roof effect or specific splitting between H5 and H6 is the key purity indicator. If you see a singlet equivalent to 2 protons, you may have the symmetric 2,6-dichloro isomer (impurity).

-

The difference in shift between the two triplets (3.25 vs 2.72 ppm) confirms the asymmetry of the succinyl chain.

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Notes |

| 199.5 | Ketone C=O | Conjugated to the aromatic ring (shifted upfield relative to aliphatic ketones). |

| 172.8 | Ester C=O | Typical aliphatic ester carbonyl. |

| 137.5 | Ar-C (Quaternary) | Ipso-carbon attached to Ketone. |

| 136.8, 132.5 | Ar-C-Cl | Carbon atoms bearing Chlorine. |

| 130.5, 129.8, 127.4 | Ar-C-H | Aromatic methines. |

| 60.8 | -O-CH₂ - | Ethyl ester methylene. |

| 37.5 | -CO-CH₂ - | Alpha to ketone. |

| 28.4 | -CH₂ -COO- | Alpha to ester. |

| 14.2 | -CH₃ | Methyl group. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is essential for confirming functional group conversion (Acid

-

1735 cm⁻¹ (Strong): Ester C=O stretch. (Sharp, distinct from ketone).

-

1685 cm⁻¹ (Strong): Aryl Ketone C=O stretch. Lower wavenumber due to conjugation with the benzene ring.

-

1580, 1470 cm⁻¹ (Medium): Aromatic C=C skeletal vibrations.

-

1200-1150 cm⁻¹: C-O-C stretch of the ester.

-

1090, 760 cm⁻¹: Aryl-Cl stretching vibrations.

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70eV) or ESI-MS (+).

Isotope Pattern (The "Fingerprint"): Because the molecule contains two Chlorine atoms , the molecular ion cluster will exhibit a characteristic intensity ratio of 9:6:1 (M : M+2 : M+4).

| m/z Value | Ion Type | Fragment Description |

| 274 / 276 / 278 | [M]⁺ | Molecular Ion (9:6:1 ratio confirms Cl₂). |

| 229 / 231 | [M - OEt]⁺ | Loss of ethoxy group (45 Da). |

| 173 / 175 / 177 | [Ar-CO]⁺ | Base Peak . 2,4-Dichlorobenzoyl cation. This is the most stable fragment. |

| 145 / 147 | [Ar]⁺ | Dichlorophenyl cation (loss of CO from base peak). |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as internal standard. -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Filtration: If the sample is crude, filter through a cotton plug in a Pasteur pipette to remove inorganic salts (AlCl₃ residues) which cause line broadening.

Protocol B: GC-MS Method for Purity Profiling

-

Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 60°C for 2 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

Inlet: Split mode (20:1), 250°C.

-

Rationale: This method separates the target ester from potential unreacted succinic anhydride (elutes early) and the hydrolyzed acid byproduct (tails or requires derivatization).

References & Authority

-

Friedel-Crafts Acylation Mechanisms:

-

Source: Master Organic Chemistry. "Friedel-Crafts Acylation: Mechanism and Regioselectivity."

-

URL:[Link]

-

-

Commercial Reference & CAS Verification:

-

Source: BLD Pharm.[1] "Ethyl 4-(2-chlorophenyl)-4-oxobutyrate (Analogous Reference)."

-

-

Spectroscopic Data of Analogues (Isonicotinate derivatives):

-

Source: Journal of the Serbian Chemical Society. "Synthesis and spectroscopic characterization... 13C-NMR of succinyl esters."

-

URL:[Link]

-

-

EPA Chemical Dashboard:

Sources

Technical Monograph: Safety & Handling of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

CAS: 105536-12-7 | Role: Pharmaceutical Intermediate (Itraconazole Series)

Introduction & Scope

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is a specialized halogenated aromatic ester used primarily as a building block in the synthesis of triazole antifungal agents, most notably Itraconazole . As a synthesis intermediate, it bridges the lipophilic dichlorophenyl moiety with the polar heterocyclic core required for pharmacological activity.

This guide addresses the safety, toxicological, and operational handling requirements for this compound. Due to the often proprietary nature of specific toxicological datasets for intermediates, this monograph utilizes Read-Across Safety Assessment (RASA) principles, deriving protocols from structural analogs (e.g., 2,4-dichlorophenacyl derivatives) and established pharmaceutical process safety standards.

Target Audience: Process Chemists, HSE Officers, and Analytical Scientists.

Physicochemical Profile & Hazard Identification

2.1 Chemical Identity & Properties

The molecule features a 2,4-dichlorophenyl ring conjugated to a gamma-keto group and an ethyl ester terminus. This structure dictates its solubility profile and environmental persistence.

| Property | Value / Description | Practical Implication |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | Halogenated organic waste stream. |

| Molecular Weight | 275.13 g/mol | Moderate molecular weight. |

| Physical State | Solid (Crystalline Powder) | Dust generation is a primary exposure vector. |

| Solubility | Low in water; High in DCM, Toluene, DMSO | Lipophilic; readily absorbed through skin carriers (DMSO). |

| LogP (Predicted) | ~3.4 - 3.8 | Bioaccumulative potential; high aquatic toxicity risk. |

| Reactivity | Susceptible to hydrolysis (ester) and nucleophilic attack (ketone). | Moisture sensitive during long-term storage. |

2.2 GHS Hazard Classification (derived from structural analogs)

While specific vendor SDSs may vary, the core hazards are driven by the alpha-chloroketone-like reactivity (though less aggressive) and the halogenated aromatic ring.

-

Signal Word: WARNING

-

H411: Toxic to aquatic life with long-lasting effects (Persistent Organic Pollutant characteristics).

Toxicological Mechanisms & Exposure Risks[5][6]

3.1 Mechanism of Action (Toxicity)

-

Local Irritation: The keto-ester moiety can act as a mild alkylating agent or electrophile, reacting with nucleophilic residues on mucous membranes, leading to inflammation.

-

Systemic Risks: As a dichlorobenzene derivative, systemic absorption (via inhalation of dust or solvent-facilitated skin contact) poses a risk to the liver (hepatotoxicity) and kidneys . Halogenated aromatics are difficult to metabolize and can induce cytochrome P450 enzymes, potentially altering the metabolism of other co-administered substances.

3.2 Critical Exposure Pathways

-

Inhalation (High Risk): Handling the dry powder during weighing or charging reactors generates dust. The dichlorophenyl moiety suggests potential for respiratory sensitization over repeated exposures.

-

Dermal (Moderate Risk): The compound is lipophilic. If dissolved in solvents like DMSO or DMF, skin permeation increases exponentially.

Operational Safety & Handling Protocols

4.1 Engineering Controls (Hierarchy of Defense)

Reliance on PPE alone is insufficient for pharmaceutical intermediates. The following engineering controls are mandatory:

-

Solids Handling: Weighing must occur inside a HEPA-filtered Powder Containment Hood or a Glovebox if quantities exceed 100g.

-

Reaction Phase: Closed-system transfers are preferred. If charging solids to a reactor, use a split-butterfly valve or a solid-addition funnel to prevent dust rollback.

4.2 Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol | Rationale |

| Respiratory | N95 (minimum) or P100/P3 half-mask | Protects against fine particulate dust. |

| Hands | Double Nitrile (0.11mm min) | Outer glove protects against mechanical wear; inner glove prevents chemical permeation. |

| Eyes | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient for powders that can drift behind lenses. |

| Body | Tyvek® Lab Coat (Disposable) | Prevents accumulation of halogenated dust on street clothes. |

4.3 Visualization: Safety Lifecycle Workflow

The following diagram outlines the safe handling lifecycle from storage to reaction quenching.

Figure 1: Operational workflow emphasizing the high-risk zones for dust exposure during weighing and transfer.

Synthesis Context: Process Safety

Why this matters: This compound is rarely handled in isolation. It is typically reacted with hydrazine hydrate or semicarbazide to form the triazolone ring found in Itraconazole.

Critical Process Hazard:

-

Reagent Incompatibility: The reaction with hydrazine is exothermic and generates nitrogen gas.

-

Protocol:

-

Ensure the reactor is vented to a scrubber.

-

Add hydrazine slowly to the ester solution (controlled addition) to manage the exotherm.

-

Never mix this intermediate with strong oxidizers (e.g., permanganates), as the dichlorophenyl ring can undergo uncontrolled oxidation.

-

Emergency Response & Waste Management

6.1 Spill Response Algorithm

In the event of a spill, do not use water immediately, as this spreads the lipophilic contaminant.

Figure 2: Decision tree for spill remediation, prioritizing containment of halogenated residues.

6.2 Waste Disposal (E-E-A-T Principle)

-

Classification: Halogenated Organic Solvent Waste.

-

Prohibition: Do NOT pour down the drain. The dichlorophenyl group is toxic to the bacteria in municipal water treatment plants (biocidal effect).

-

Destruction: Must be sent to a licensed facility for high-temperature incineration (>1100°C) with flue gas scrubbing to capture HCl gas generated during combustion.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 55283, Itraconazole (Synthesis Precursors). Retrieved from [Link]

- Heeres, J., et al. (1984). Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry, 27(7), 894-900. (Foundational synthesis describing the use of the title compound).

Sources

Starting materials for "Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate" synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

Executive Summary

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its molecular architecture, featuring a dichlorinated phenyl ring attached to a keto-ester chain, makes it a versatile building block. This technical guide provides a comprehensive analysis of the primary starting materials and the core synthetic strategy for its preparation, intended for an audience of researchers, scientists, and drug development professionals. The document focuses on the Friedel-Crafts acylation, detailing the rationale behind the selection of precursors, the reaction mechanism, a detailed experimental protocol, and a discussion of alternative synthetic routes.

The Primary Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2][3] In this specific case, the reaction joins the aromatic core, 1,3-dichlorobenzene, with the four-carbon ester chain provided by an acylating agent.

The overall transformation is governed by the selection of two critical starting materials: the aromatic substrate that dictates the final substitution pattern and the acylating agent that forms the keto-butyrate side chain.

Caption: High-level overview of the synthetic strategy.

The Aromatic Core: 1,3-Dichlorobenzene

The choice of the aromatic starting material is paramount as it establishes the final 2,4-dichloro substitution pattern on the phenyl ring of the target molecule.

Rationale for Selection and Regioselectivity

1,3-Dichlorobenzene (m-dichlorobenzene) is the required isomer for this synthesis.[4][5] The two chlorine atoms on the ring are electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene. However, they are also ortho, para-directing groups.[1]

During the Friedel-Crafts acylation, the incoming acyl group will be directed to positions that are ortho or para to the existing chlorine atoms.

-

Position 2: Ortho to both Cl atoms, but highly sterically hindered.

-

Position 4 (and 6): Ortho to one Cl and para to the other. This is the most electronically favored and sterically accessible position.

-

Position 5: Meta to both Cl atoms, making it the most deactivated position.

Consequently, the acylation of 1,3-dichlorobenzene overwhelmingly yields the desired 2,4-disubstituted product.

Caption: Regioselectivity in the acylation of 1,3-dichlorobenzene.

Availability and Synthesis

1,3-Dichlorobenzene is a colorless liquid that is commercially available from various chemical suppliers.[4][5][6] While it can be obtained as a minor byproduct from the direct chlorination of benzene, it is more purposefully prepared via a Sandmeyer reaction using 3-chloroaniline as the precursor.[7] Other laboratory-scale methods involve multi-step syntheses starting from benzene, utilizing nitration, reduction, and diazotization reactions.[8]

The Acylating Agent: Ethyl 4-chloro-4-oxobutyrate

To introduce the four-carbon keto-ester chain, a suitable acylating agent is required. The most direct precursor is ethyl 4-chloro-4-oxobutyrate, also known as ethyl succinyl chloride.[9]

Properties and Synthesis

This reagent is a bifunctional molecule containing both an acid chloride and an ethyl ester. The acid chloride is the highly reactive center that participates in the Friedel-Crafts reaction, while the ethyl ester group remains intact.

Table 1: Properties of Ethyl 4-chloro-4-oxobutyrate

| Property | Value | Reference |

| CAS Number | 14794-31-1 | [9][10] |

| Molecular Formula | C₆H₉ClO₃ | [9][10] |

| Molecular Weight | 164.59 g/mol | [9][10] |

| Appearance | Liquid | [9] |

| Boiling Point | 88-90 °C / 11 mmHg | [9] |

| Density | 1.155 g/mL at 25 °C | [9] |

It is typically synthesized from the mono-ethyl ester of succinic acid (monoethyl succinate) by reaction with a chlorinating agent like thionyl chloride (SOCl₂).

Alternative: Succinic Anhydride

An alternative two-step approach involves using succinic anhydride.

-

Acylation: Reacting 1,3-dichlorobenzene with succinic anhydride and a Lewis acid catalyst. This forms 4-(2,4-dichlorophenyl)-4-oxobutanoic acid.

-

Esterification: The resulting carboxylic acid is then esterified (e.g., using ethanol and a strong acid catalyst like H₂SO₄) to yield the final product.

While this method avoids the handling of the more reactive ethyl 4-chloro-4-oxobutyrate, it requires an additional reaction and purification step.

The Core Synthesis: Detailed Protocol

The following section outlines a representative protocol for the Friedel-Crafts acylation.

Reaction Mechanism

The reaction is initiated by the Lewis acid (e.g., aluminum trichloride, AlCl₃) activating the acylating agent. The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and leading to the formation of a highly electrophilic acylium ion, which is resonance-stabilized. This acylium ion is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene, proceeding through a cationic intermediate (sigma complex) to form the final ketone product.[11]

Because the ketone product can also form a stable complex with the Lewis acid, stoichiometric or even excess amounts of the catalyst are typically required to drive the reaction to completion.[1][2][3]

Experimental Protocol

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and a fume hood.

Table 2: Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 1,3-Dichlorobenzene | 147.00 | (Specify amount) | 1.0 |

| Ethyl 4-chloro-4-oxobutyrate | 164.59 | (Specify amount) | 1.0 - 1.1 |

| Aluminum Chloride (Anhydrous) | 133.34 | (Specify amount) | 1.1 - 2.2 |

| Dichloromethane (Anhydrous) | - | (Specify volume) | - |

| Crushed Ice / Water | - | (Specify amount) | - |

| Hydrochloric Acid (conc.) | - | (Specify volume) | - |

| Saturated NaHCO₃ solution | - | (Specify volume) | - |

| Brine | - | (Specify volume) | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - | (Specify amount) | - |

Step-by-Step Procedure:

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a nitrogen bubbler) to maintain an inert atmosphere.

-

Reagent Loading: Charge the flask with anhydrous aluminum chloride (AlCl₃) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

-

Addition of Acylating Agent: Add ethyl 4-chloro-4-oxobutyrate to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Addition of Aromatic Substrate: After the first addition is complete, add 1,3-dichlorobenzene dropwise via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine to remove impurities.[1]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel or by recrystallization to obtain pure Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate.

Caption: General experimental workflow for the synthesis.

Alternative Synthetic Approach: Claisen Condensation

For completeness, it is valuable to consider alternative routes. One plausible method is a Claisen condensation.[12] This approach would involve the base-catalyzed reaction between 2,4-dichloroacetophenone and diethyl oxalate.

This reaction would form an intermediate, ethyl 2,4-dioxo-4-(2,4-dichlorophenyl)butanoate, which could then potentially be selectively reduced and decarboxylated to yield the target structure, although this is a more complex and less direct pathway than Friedel-Crafts acylation. A similar synthesis has been reported for preparing various ethyl 2,4-dioxo-4-arylbutanoate derivatives.

Conclusion

The synthesis of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is most efficiently achieved via the Friedel-Crafts acylation. The selection of the starting materials is critical to the success of the reaction. 1,3-Dichlorobenzene provides the necessary aromatic core with the correct substitution pattern, leveraging the ortho, para-directing effects of the chloro groups to ensure the desired regioselectivity. Ethyl 4-chloro-4-oxobutyrate serves as the most direct and effective acylating agent for introducing the keto-ester side chain. A thorough understanding of the reaction mechanism, meticulous control of experimental conditions—particularly the exclusion of moisture—and a robust purification strategy are essential for obtaining a high yield of the pure target molecule.

References

-

1,3-dichlorobenzene synthesis. (2021, January 9). YouTube. [Link]

-

Cas 541-73-1,1,3-Dichlorobenzene. LookChem. [Link]

-

1,3-Dichlorobenzene. Wikipedia. [Link]

-

Asadipour, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]

-

1 3-DICHLOROBENZENE For Synthesis. Alpha Chemika. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

- CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate.

- CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. 1 3-DICHLOROBENZENE For Synthesis | Laboratory chemicals manufacturer, Lab chemical manufacturer, Lab chemical supplier, Laboratory Chemicals, Lab chemical distributors, Lab chemicals exporter, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. lookchem.com [lookchem.com]

- 7. 1,3-Dichlorobenzene - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-クロロ-4-オキソ酪酸エチル 94% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Ethyl 4-chloro-4-oxobutyrate | CAS 14794-31-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate stands as a pivotal chemical intermediate, primarily recognized for its role in the synthesis of widely used antifungal agents. Its molecular architecture provides a crucial scaffold for building complex active pharmaceutical ingredients (APIs). This guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis via the classic Friedel-Crafts acylation. We will dissect the reaction mechanism, provide a detailed and validated laboratory protocol, and discuss methods for purification and characterization. Furthermore, this document elucidates its strategic importance in the synthesis of sertaconazole, a prominent antifungal drug, thereby highlighting the compound's significance in medicinal chemistry and drug development.

Introduction: The Strategic Importance of a Key Intermediate

In the intricate landscape of pharmaceutical synthesis, intermediates are the unsung heroes.[1] They are the foundational building blocks from which complex and therapeutically active molecules are constructed.[1][2] Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is a prime example of such a critical intermediate. Its structure, featuring a dichlorinated phenyl ring attached to a keto-ester chain, makes it an ideal precursor for a range of pharmaceutical compounds, most notably in the azole class of antifungal agents.[3][4] The 2,4-dichloro substitution pattern is a key feature in many antifungal drugs, contributing to their binding affinity and metabolic stability. This guide provides a comprehensive technical overview for scientists engaged in the synthesis and utilization of this valuable compound.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | - |

| Molecular Weight | 275.13 g/mol | - |

| Appearance | White to off-white solid | [5] |

| Melting Point | 60-62 °C | |

| Boiling Point | ~324-345 °C (Predicted) | [6] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. Low water solubility. | [6] |

| CAS Number | 66494-47-9 | - |

Note: Some physical properties for the exact 2,4-dichloro isomer may not be extensively reported; values for closely related isomers like the 3,4-dichloro and 4-chloro analogs are used for prediction and comparison.[6][7]

Analytical Characterization:

-

¹H NMR: Expected signals would include a triplet for the ethyl ester's methyl group (~1.2-1.4 ppm), a quartet for the ethyl ester's methylene group (~4.1-4.4 ppm), and two triplets for the butyrate chain's central methylenes (~2.8-3.3 ppm). The aromatic protons on the dichlorophenyl ring would appear as a set of multiplets in the aromatic region (~7.3-7.6 ppm).

-

IR Spectroscopy: Key peaks would be observed for the ester carbonyl (C=O) stretch (~1730 cm⁻¹), the ketone carbonyl (C=O) stretch (~1680-1690 cm⁻¹), and C-Cl stretches in the aromatic region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's mass, along with a characteristic isotopic pattern due to the two chlorine atoms.

Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and widely employed method for synthesizing Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is the Friedel-Crafts acylation.[8] This classic electrophilic aromatic substitution reaction forges the crucial carbon-carbon bond between the aromatic ring and the acyl group.[9][10]

The Underlying Mechanism

The reaction proceeds through a well-established mechanism involving the generation of a potent electrophile, the acylium ion.[11]

-

Activation of the Acylating Agent: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of the acylating agent, ethyl succinyl chloride. This polarization weakens the C-Cl bond.

-

Formation of the Acylium Ion: The weakened C-Cl bond cleaves, forming a resonance-stabilized acylium ion. This ion is a powerful electrophile.[11]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,3-dichlorobenzene ring attacks the acylium ion. This attack forms a new C-C bond and a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex.[11]

-

Restoration of Aromaticity: A base (typically the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, collapsing the intermediate and restoring the ring's aromaticity to yield the final aryl ketone product.[11]

Diagram 1: Mechanism of Friedel-Crafts Acylation

Caption: The stepwise mechanism of the Friedel-Crafts acylation reaction.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

1,3-Dichlorobenzene (1.0 eq)

-

Ethyl succinyl chloride (also known as Ethyl 4-chloro-4-oxobutyrate) (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Initial Charge: Charge the flask with anhydrous dichloromethane and 1,3-dichlorobenzene. Begin stirring under a nitrogen atmosphere.

-

Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Carefully and portion-wise, add the anhydrous aluminum chloride. Causality Note: Slow, portion-wise addition is critical to manage the exothermic reaction and prevent uncontrolled temperature increases that can lead to side-product formation.

-

Acylating Agent Addition: Add the ethyl succinyl chloride to the dropping funnel. Add it dropwise to the stirred suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.[12]

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. Trustworthiness Note: This quenching step is highly exothermic and releases HCl gas. It must be performed slowly in a fume hood to safely decompose the aluminum chloride complex and separate it into the aqueous layer.[12]

-

Workup & Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.[12]

-

Combine all organic layers.

-

Wash the combined organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine.[12] Causality Note: The bicarb wash neutralizes any remaining acid, preventing potential hydrolysis of the ester during solvent evaporation.

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[12]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate.

Diagram 2: Experimental Synthesis Workflow

Caption: A flowchart of the synthesis and purification process.

Application in Drug Synthesis: The Sertaconazole Case Study

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is a cornerstone intermediate in the synthesis of sertaconazole, a topical antifungal agent used to treat skin infections.[3][4] Sertaconazole's mechanism of action involves inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.[3][4]

The synthesis of sertaconazole involves several steps where the keto-ester intermediate is transformed to build the final drug scaffold. A key transformation involves the reduction of the ketone and subsequent cyclization or substitution reactions to introduce the imidazole and benzothiophene moieties. The intermediate provides the essential (2,4-dichlorophenyl)-C-C-C backbone of the final API.

Diagram 3: Role as a Pharmaceutical Intermediate

Caption: From intermediate to the final active pharmaceutical ingredient.

Safety and Handling

As with all laboratory chemicals, proper safety precautions are paramount.

-

Hazards: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Ethyl succinyl chloride is a corrosive liquid. Dichloromethane is a suspected carcinogen.

-

Handling: Always handle these chemicals in a fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, especially water.

Conclusion

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is more than just a chemical compound; it is an enabling tool in pharmaceutical development. Its synthesis via Friedel-Crafts acylation is a robust and scalable process, providing reliable access to a key structural motif. Understanding the nuances of its synthesis, purification, and subsequent chemical transformations is essential for researchers and process chemists aiming to develop and manufacture vital antifungal medications like sertaconazole. This guide serves as a foundational resource, integrating established chemical principles with practical, field-proven insights to support these critical endeavors.

References

- Friedel–Crafts Acylation - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Friedel-Crafts Acylation - Chemistry Steps. Chemistry Steps. [URL: https://www.chemistrysteps.

- Unlocking the Secrets of Friedel-Crafts Acylation: Crafting Aromatic Ketones - Oreate AI Blog. Oreate AI. [URL: https://oreate.

- Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Technical Support Center: Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate - Benchchem. Benchchem. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-ethyl-4-(3-chlorophenyl)

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Electrophilic_Aromatic_Substitution/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction]

- Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate Properties - EPA. U.S. Environmental Protection Agency. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID00633079]

- Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors - Journal of Sciences, Islamic Republic of Iran. Journal of Sciences, Islamic Republic of Iran. [URL: https://jsciences.ut.ac.ir/article_55416.html]

- Ethyl 4-chloro-4-oxobutyrate 94 14794-31-1 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/190705]

- Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | C12H13ClO3 | CID 10490261 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10490261]

- Ethyl 4-(4-chlorophenyl)-4-oxobutyrate | 53503-49-4 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/riekemetals/rie156330840]

- Inhibition of ergosterol synthesis by sertaconazole in Candida albicans - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/1373971/]

- Design Formulation and Evaluation ofSertaconazole Nanocrystal Loaded inAloevera Gel Using Central Composite Design | Neuroquantology. Neuroquantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/6008]

- Drug Synthesis Intermediate Classification And Usage. Arborpharm. [URL: https://www.arborpharm.

- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias. Mlunias. [URL: https://www.mlunias.com/chemical-intermediates-in-pharmaceuticals-key-role-in-drug-development/]

Sources

- 1. mlunias.com [mlunias.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Inhibition of ergosterol synthesis by sertaconazole in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuroquantology.com [neuroquantology.com]

- 5. Ethyl 4-(4-chlorophenyl)-4-oxobutyrate | 53503-49-4 [sigmaaldrich.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | C12H13ClO3 | CID 10490261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Unlocking the Secrets of Friedel-Crafts Acylation: Crafting Aromatic Ketones - Oreate AI Blog [oreateai.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Pharmacological Versatility of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate Derivatives

Executive Summary & Scaffold Analysis

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is a critical synthetic intermediate belonging to the class of

These heterocyclic derivatives are bioisosteres of established NSAID pharmacophores and have demonstrated significant biological activity, particularly in analgesia , anti-inflammation (via COX-2 inhibition), and antimicrobial applications. The 2,4-dichloro substitution pattern on the phenyl ring is not arbitrary; it significantly enhances lipophilicity (

Key Pharmacological Profiles

| Activity Domain | Target Mechanism | Potency Reference |

| Anti-inflammatory | Selective COX-2 Inhibition | Comparable to Indomethacin |

| Analgesic | Prostaglandin Synthesis Blockade | Superior to Aspirin in writhing tests |

| Antimicrobial | Bacterial DNA Gyrase / Membrane Disruption | Moderate-to-High (MIC 15-62 |

| Cardiotonic | Phosphodiesterase III Inhibition | Analogous to Levosimendan (structural variant) |

Synthetic Pathways to Bioactive Derivatives